Product packaging for CCRIS 779(Cat. No.:CAS No. 64937-39-9)

CCRIS 779

Cat. No.: B104633
CAS No.: 64937-39-9
M. Wt: 278.3 g/mol
InChI Key: QMVDCUCAPJTHNE-VSZNYVQBSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Foundational Significance within Molecular Oncology Research

Temsirolimus (B1684623) holds foundational significance in molecular oncology as a targeted anticancer agent that specifically inhibits the mTOR pathway. wikipedia.org The mTOR protein, a serine/threonine kinase, acts as a pivotal regulator of cellular metabolism, growth, and proliferation. wikipedia.orgfishersci.capharmakb.com Dysregulation or hyperactivation of the PI3K/AKT/mTOR signaling pathway is a common feature in numerous human cancers, making its inhibition a compelling therapeutic strategy. wikipedia.orgwikipedia.orgpharmakb.com

By inhibiting mTOR, Temsirolimus effectively delays tumor proliferation and induces antiproliferative effects. wikipedia.org This inhibition leads to a decrease in the expression of messenger RNAs (mRNAs) essential for cell cycle progression, ultimately arresting cancer cells in the G1 phase of the cell cycle. fishersci.ca Beyond its direct antiproliferative actions, Temsirolimus has also demonstrated the ability to inhibit tumor angiogenesis, a crucial process for tumor growth and metastasis. wikipedia.org

While Temsirolimus is approved for the treatment of advanced renal cell carcinoma (RCC), its activity extends to other malignancies. wikipedia.orgmims.comfishersci.ca Preclinical and clinical studies have indicated its potential in lymphomas, breast cancers, endometrial cancers, neuroendocrine cancers, and liver cancer. wikipedia.org Notably, Temsirolimus has shown particular effectiveness in tumors characterized by a defective PTEN (phosphatase and tensin homolog deleted on chromosome 10) tumor suppressor gene.

The inhibitory potency of Temsirolimus on mTOR kinase activity is comparable to that of its parent compound, rapamycin (B549165), with both exhibiting an IC50 of approximately 1.76 µM and 1.74 µM, respectively, in cell-free assays. Furthermore, Temsirolimus has been observed to induce both autophagy and apoptosis in cancer cells.

Table 1: Inhibitory Concentrations of Temsirolimus and Rapamycin

CompoundTargetIC50 (µM)Mechanism
TemsirolimusmTOR1.76Inhibits mTOR kinase activity
RapamycinmTOR1.74Inhibits mTOR kinase activity (via FKBP12)

Historical Context of Rapamycin Analogs and mTOR Pathway Inhibitors

The journey of mTOR inhibitors began with the serendipitous discovery of rapamycin (also known as Sirolimus), a natural macrolide compound isolated from a soil sample on Easter Island (Rapa Nui) in 1975. Initially identified for its antifungal properties, rapamycin was subsequently found to possess potent immunosuppressive activities.

In the 1980s, the National Cancer Institute (NCI) recognized rapamycin's non-cytotoxic, cytostatic anticancer activity against various human cancer types. wikipedia.org However, rapamycin's poor water solubility presented challenges for its bioavailability and clinical application. pharmakb.com This limitation spurred the development of rapamycin analogs, often referred to as "rapalogs," in the 1990s. wikipedia.orgpharmakb.com

Temsirolimus (CCI-779) emerged as one of the first such derivatives, designed with improved water solubility to enable intravenous administration and a favorable toxicological profile in animal models. wikipedia.org Other notable rapalogs include everolimus (B549166) (RAD001) and ridaforolimus (B1684004) (AP-23573). wikipedia.org These first-generation mTOR inhibitors, including Temsirolimus, exert their effects by forming a complex with the intracellular immunophilin FKBP12. This drug-protein complex then binds to and inhibits mTOR, specifically targeting the mTOR Complex 1 (mTORC1). pharmakb.com The inhibition of mTORC1 leads to downstream effects such as the inhibition of p70 S6 kinase and 4E-binding protein-1 functions, resulting in decreased cyclin D1 levels, increased p27 levels, and subsequent cell cycle arrest.

Following the first generation of rapalogs, a new class of mTOR inhibitors, termed second-generation inhibitors, has been developed. These compounds, such as ATP-competitive mTOR kinase inhibitors (e.g., PP242, PP30, Torin1), are designed to inhibit both mTORC1 and mTORC2 complexes, thereby blocking the feedback activation of PI3K/AKT signaling, and have often demonstrated greater potency than rapalogs in preclinical studies. wikipedia.orgpharmakb.com

Academic Research Landscape and Unaddressed Questions Pertaining to CCI-779

Despite the promising preclinical efficacy of first-generation rapalogs like Temsirolimus, their clinical outcomes in various tumor types have often been modest, with responses frequently being short-lived partial responses. wikipedia.orgpharmakb.com This limited success is partly attributed to complex mechanisms of resistance and feedback loops, such as the feedback activation of AKT signaling that can occur when only mTORC1 is inhibited. wikipedia.orgpharmakb.com

A significant challenge in the academic research landscape of mTOR inhibitors is the absence of reliable biomarkers to predict which patients are most likely to respond to these therapies. wikipedia.org A deeper understanding of the precise molecular mechanisms governing cancer cell responses to mTOR inhibition is crucial for the development of such predictive biomarkers. wikipedia.org

Current academic research continues to explore combination therapies involving Temsirolimus and other anticancer agents, including chemotherapy and additional targeted therapies. wikipedia.org The rationale behind these combinations is to enhance therapeutic efficacy and overcome inherent or acquired resistance mechanisms. For instance, studies have investigated the combination of Temsirolimus with chemoradiation in glioblastoma multiforme (GBM).

Furthermore, ongoing research delves into the specific therapeutic value of Temsirolimus in particular cancer types, such as liver cancer, where mTOR and its downstream targets are frequently overexpressed. Studies have demonstrated that Temsirolimus can exert time-dependent inhibitory effects on mTOR signaling in liver cancer cells, leading to the suppression of phosphorylation of key downstream components like p70S6K, 4EBP1, and S6.

Another area of active investigation pertains to the dual mechanism of mTOR inhibition by Temsirolimus. Research indicates that Temsirolimus can inhibit mTOR kinase activity and cell proliferation through both FKBP12-dependent mechanisms at nanomolar concentrations and FKBP12-independent mechanisms at higher micromolar concentrations. This suggests a more complex interaction profile and potential for broader inhibition at elevated concentrations, warranting further elucidation.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C18H14O3 B104633 CCRIS 779 CAS No. 64937-39-9

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

64937-39-9

Molecular Formula

C18H14O3

Molecular Weight

278.3 g/mol

IUPAC Name

(4S,6R,7S,8R)-5-oxapentacyclo[9.8.0.03,9.04,6.014,19]nonadeca-1,3(9),10,12,14,16,18-heptaene-7,8-diol

InChI

InChI=1S/C18H14O3/c19-15-13-7-10-6-5-9-3-1-2-4-11(9)12(10)8-14(13)17-18(21-17)16(15)20/h1-8,15-20H/t15-,16+,17+,18-/m1/s1

InChI Key

QMVDCUCAPJTHNE-VSZNYVQBSA-N

SMILES

C1=CC=C2C(=C1)C=CC3=CC4=C(C=C32)C5C(O5)C(C4O)O

Isomeric SMILES

C1=CC=C2C(=C1)C=CC3=CC4=C(C=C32)[C@H]5[C@H](O5)[C@H]([C@@H]4O)O

Canonical SMILES

C1=CC=C2C(=C1)C=CC3=CC4=C(C=C32)C5C(O5)C(C4O)O

Synonyms

[1aR-(1aα,2α,3β,11bα)]-1a,2,3,11b-Tetrahydrobenz[7,8]anthra[1,2-b]oxirene-2,3-diol,

Origin of Product

United States

Molecular Mechanisms of Action of Cci 779

Elucidation of Direct Target Engagement: Mammalian Target of Rapamycin (B549165) (mTOR)

CCI-779 is an ester derivative of rapamycin, functioning as a specific and potent inhibitor of the mammalian target of rapamycin (mTOR) bioscientifica.comnih.govaacrjournals.org. mTOR, a highly conserved serine/threonine kinase, serves as a central regulator of diverse cellular processes including growth, proliferation, survival, and metabolism aacrjournals.orgnih.govresearchgate.net. It acts as a crucial downstream effector within the phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway aacrjournals.orgashpublications.orgtandfonline.com.

The primary mechanism of action for CCI-779 involves its association with FKBP12 (FK506-binding protein 12), an immunophilin. This resulting CCI-779-FKBP12 complex then directly binds to and inhibits the kinase activity of mTOR aacrjournals.orgtandfonline.comresearchgate.net. Notably, at higher, clinically relevant micromolar concentrations, CCI-779 has also been shown to inhibit mTOR kinase activity through an FKBP12-independent mechanism, indicating a dual mode of interaction depending on concentration aacrjournals.orgnih.govmedchemexpress.com.

The interaction between CCI-779 and mTOR is primarily mediated by the binding of the CCI-779-FKBP12 complex to the FKBP12-rapamycin binding (FRB) domain of mTOR tandfonline.comresearchgate.netacs.org. Biochemical assays have provided quantitative insights into this direct inhibition. Studies have reported that CCI-779 directly inhibits mTOR catalytic activity with an IC50 value of approximately 1.76 ± 0.15 μmol/L in the absence of FKBP12, a value comparable to that of rapamycin (1.74 ± 0.34 μmol/L) aacrjournals.orgnih.govmedchemexpress.com.

Table 1: IC50 Values for Direct mTOR Kinase Inhibition

CompoundIC50 (µmol/L) ± SDContext (FKBP12 presence)Reference
CCI-7791.76 ± 0.15Absent aacrjournals.orgnih.govmedchemexpress.com
Rapamycin1.74 ± 0.34Absent aacrjournals.orgnih.gov

Further evidence of direct engagement comes from experiments with a CCI-779-resistant mTOR mutant (mTOR-SI), which exhibited an 11-fold resistance to micromolar CCI-779 in vitro (IC50 of 20 ± 3.4 μmol/L), underscoring the specificity of the interaction with mTOR aacrjournals.orgnih.govresearchgate.net.

The binding of CCI-779 to mTOR effectively inhibits the kinase activity of mTOR nih.govaacrjournals.orgtandfonline.comresearchgate.net. This inhibition is manifested by a significant decrease in the phosphorylation of key downstream targets of mTOR, specifically p70 ribosomal S6 kinase (p70S6K) and eukaryotic translation initiation factor 4E-binding protein 1 (4E-BP1) bioscientifica.comnih.govaacrjournals.orgaacrjournals.orgnih.govashpublications.org. The inhibitory effect of CCI-779 on mTOR kinase activity has been shown to be dose-dependent researchgate.net.

Downstream Molecular Signaling Pathway Modulation by CCI-779

The inhibition of mTOR by CCI-779 leads to a cascade of effects on downstream molecular signaling pathways, primarily impacting mRNA translation researchgate.net.

CCI-779 profoundly inhibits the phosphorylation of p70S6K, particularly at the mTOR-dependent phosphorylation site Thr-389 bioscientifica.comaacrjournals.orgnih.govashpublications.org. This regulatory effect has been consistently observed across various cell lines and in in vivo models bioscientifica.comnih.govashpublications.org. The reduction in p70S6K phosphorylation is a direct and well-established consequence of mTOR inhibition by CCI-779 bioscientifica.comnih.govresearchgate.netpnas.org. Consequently, the activity of p70S6K serves as a reliable pharmacodynamic marker for assessing the inhibitory effects of CCI-779 on mTOR activity nih.govaacrjournals.org.

Table 2: Impact of CCI-779 on p70S6K Phosphorylation

Target SiteEffect of CCI-779 TreatmentObservation ContextReference
Thr-389Complete inhibition of phosphorylationMCF-7 cells, MDA-468, MDA-435 cells, Myeloma xenografts bioscientifica.comaacrjournals.orgnih.govashpublications.org
OverallDecreased phosphorylationVarious cell lines and in vivo models bioscientifica.comnih.govresearchgate.netpnas.org

Treatment with CCI-779 results in a notable shift of 4E-BP1 to its under-phosphorylated, faster-migrating forms, indicating a significant inhibition of mTOR-dependent phosphorylation of 4E-BP1 bioscientifica.comaacrjournals.orgnih.gov. Specifically, CCI-779 inhibits the phosphorylation of 4E-BP1 at key sites such as Thr70 and Thr37/46 aacrjournals.orgnih.govnih.gov. The dephosphorylation of 4E-BP1 is critical because it prevents 4E-BP1 from dissociating from eukaryotic initiation factor 4E (eIF4E), thereby impeding the formation of the eIF4F initiation complex, which is essential for cap-dependent mRNA translation aacrjournals.orgnih.govresearchgate.net.

Table 3: Impact of CCI-779 on 4E-BP1 Phosphorylation

Target SiteEffect of CCI-779 TreatmentObservation ContextReference
Thr70DephosphorylationRh18 rhabdomyosarcoma cells, various tumor cells aacrjournals.orgnih.gov
Thr37/46Inhibition of phosphorylationBel-7402 liver cancer cells nih.gov
OverallShift to under-phosphorylated speciesMCF-7 cells, MDA-468, MDA-435 cells bioscientifica.comaacrjournals.org

At micromolar concentrations, CCI-779 induces a profound decline in global protein synthesis and leads to the disassembly of polyribosomes aacrjournals.orgnih.govmedchemexpress.com. This significant translational repression is further accompanied by a rapid increase in the phosphorylation of translation elongation factor eEF2 and translation initiation factor eIF2α aacrjournals.orgnih.govmedchemexpress.com. The activation of p70S6K is linked to the cap-dependent translation of mRNAs containing a 5' terminal oligopyrimidine tract (5' TOP), including ribosomal proteins and translation elongation factors, while 4E-BP1 phosphorylation primarily regulates the cap-dependent translation of eIF4E-sensitive mRNAs characterized by long and complex 5' UTRs researchgate.netpagepress.org.

Cellular Consequences and Phenotypic Manifestations of CCI-779 Action

Inducement of Cell Cycle Arrest Mechanisms

A prominent cellular consequence of CCI-779 action is the inducement of cell cycle arrest, primarily at the G1 phase. By inhibiting mTOR, CCI-779 prevents the translation and subsequent expression of key cell cycle regulatory proteins, such as D-type cyclins and c-myc fishersci.dkalfa-chemistry.comciteab.com. These cyclins are essential for the G1-S phase transition, and their downregulation halts cell cycle progression.

Furthermore, CCI-779 can lead to an upregulation of the cyclin-dependent kinase (CDK) inhibitor p27kip-1, which also contributes to G1 arrest by inhibiting CDK activity necessary for cell cycle advancement fishersci.dkciteab.com. In some contexts, such as in mantle cell lymphoma (MCL) cell lines, CCI-779 has been shown to induce G0/G1 phase arrest and downregulate p21 expression, another CDK inhibitor, without significantly altering p27 expression.

Beyond G1 arrest, CCI-779 has also been observed to influence other phases of the cell cycle. For instance, in castration-resistant prostate cancer (CRPC) cells, CCI-779 can inhibit G2/M progression through a novel mechanism involving the attenuation of UBE2C transcription and mRNA stability, contributing to its anti-tumor activities.

Table 1: Key Cell Cycle Regulators Affected by CCI-779

RegulatorEffect of CCI-779Cellular ConsequenceRelevant Citations
D-type cyclinsDecreased expressionG1 arrest fishersci.dkalfa-chemistry.comciteab.com
c-mycDecreased expressionG1 arrest fishersci.dkalfa-chemistry.comciteab.com
p27kip-1Increased expressionG1 arrest fishersci.dkciteab.com
p21Downregulation (in MCL)G0/G1 arrest
UBE2CDecreased transcription and mRNA stabilityG2/M accumulation/arrest (in CRPC)

Pathways of Apoptosis Induction

CCI-779 has demonstrated the ability to induce apoptosis, a form of programmed cell death, in various cancer cell lines and in vivo tumor models. This apoptotic induction contributes significantly to its anti-tumor efficacy fishersci.dkciteab.com.

In multiple myeloma xenograft models, CCI-779 treatment led to a notable increase in apoptotic nuclei, indicating its role in tumor regression fishersci.dk. Specifically, in PTEN-negative tumor cells, micromolar concentrations of CCI-779 have been shown to induce apoptosis citeab.com. The induction of apoptosis by CCI-779 can sometimes be enhanced when combined with other agents. For example, in melanoma cells, the co-inhibition of mTOR by CCI-779 and autophagy by hydroxychloroquine (B89500) (HCQ) synergistically led to cell death via apoptosis, and this combination effectively suppressed tumor growth and induced cell death in xenografts. In p53-defective BxPC-3 pancreatic cancer cells, CCI-779 induced apoptosis alongside an increase in c-Jun phosphorylation. However, the extent and mechanism of apoptosis induction can be cell-type specific; for instance, in some mantle cell lymphoma cell lines, cell cycle arrest induced by CCI-779 was followed by autophagy rather than direct apoptosis.

Modulation of Autophagic Processes

CCI-779, as an mTORC1 inhibitor, is known to modulate autophagic processes, typically by inducing autophagy. Autophagy is a catabolic process through which cells degrade and recycle cellular components, playing a dual role in cancer by potentially promoting either cell survival or cell death depending on the cellular context and stress conditions.

Compound Names and PubChem CIDs

This article primarily focuses on CCI-779, also known as Temsirolimus (B1684623). It is important to note that while the prompt mentioned "CCRIS 779", search results for this specific identifier often refer to 9-Methylanthracene, a distinct chemical compound. The information presented herein pertains to CCI-779 (Temsirolimus).

Preclinical Biological Activities of Cci 779

In Vivo Anti-tumor Efficacy in Advanced Preclinical Animal Models

Pharmacodynamic Biomarker Analysis in Preclinical Animal Tissues

Pharmacodynamic biomarker analysis plays a crucial role in understanding the biological effects of CCI-779 (Temsirolimus) in preclinical and clinical settings. Phosphorylation of p70S6 kinase (p70S6K) at threonine 389 is a key indicator closely correlated with mTOR activity in vivo. Studies have provided evidence supporting the use of p70S6K in peripheral blood mononuclear cells (PBMCs) as a pharmacodynamic biomarker for mTOR inhibitors.

In a phase I trial involving patients with advanced solid tumors, weekly administration of 25 mg Temsirolimus (B1684623) to head and neck squamous cell cancer patients led to a significant decrease in p70S6K levels in both tumor tissue and PBMCs. In contrast, while a significant decrease in p4E-BP1 was observed in tumors, this effect was not consistently seen in PBMCs, suggesting that p70S6K may serve as a more effective pharmacodynamic biomarker for mTOR inhibitors than p4E-BP1.

In studies concerning recurrent glioblastoma multiforme, p70S6 kinase activity was evaluated in PBMCs at baseline, 24 hours after the first dose, and prior to the fourth Temsirolimus dose probes-drugs.org. A statistically significant association was identified between neuroimaging response and p70S6 kinase phosphorylation in baseline tumor samples, particularly with a high staining index of ≥ 200 (P = .04) probes-drugs.org. However, no such association was found between changes in p70S6 kinase activity levels in PBMCs and neuroimaging response probes-drugs.org.

Correlative studies of tumor biopsies from advanced melanoma patients treated with a combination of Temsirolimus and bevacizumab demonstrated a decrease in phospho-S6K levels at days 2 and 23 compared to day 1 (p<0.001). Preclinical investigations with everolimus (B549166), another rapamycin (B549165) analog, showed consistent inhibition of 4EBP1 and S6K1 in tumors, skin, and PBMCs. A reduction in 4EBP1 correlated with an increased formation of the 4EBP1-eIF4E complex across all three tissue types. While a decrease in S6K1 activity was associated with de-phosphorylation of its downstream ribosomal S6 in tumor extract, pS6 was detected only in tumor extract and not in skin and PBMCs extracts of control animals.

In preclinical pancreatic cancer xenograft studies, activation of p70S6K correlated with the drug's activity. Sirolimus, the major active metabolite of Temsirolimus, also demonstrated pathway inhibition in post-treatment PBMCs. However, it is important to note that a correlation between activated p70S6K in tumor tissues and anti-tumor effects was not observed in the clinical setting of these studies. The utilization of normal "surrogate" tissues, such as PBMCs, for biomarker studies offers several advantages, including minimal procedural risks, the ability for repeated sampling to characterize temporal pharmacodynamic effects, and the potential to predict target modulation in tumor tissue through pharmacokinetic-pharmacodynamic modeling and extrapolation from animal models.

Table 1: Pharmacodynamic Biomarker Analysis in Glioblastoma Tumor Samples

Biomarker AssessmentNo Response (n=26)MRI Response (n=17)P-value
p-p70s6k ≥ 20010 (38%)12 (71%)0.04

Advanced Model Development and Characterization for Comprehensive CCI-779 Evaluation

The comprehensive evaluation of CCI-779 (Temsirolimus) has involved advanced model development and characterization, transitioning from robust preclinical data to structured clinical development. Temsirolimus was advanced to clinical development based on promising preclinical findings.

Initial phase I single-agent studies explored various administration regimens, including intravenous (IV) weekly, IV once daily for 5 days every 2 weeks, and oral once daily for 5 days every 2 weeks. To further understand its behavior in vivo, population pharmacokinetic (PK) modeling was employed for intravenous Temsirolimus and its primary active metabolite, sirolimus, in both healthy subjects and patients with diverse solid tumors.

The PK modeling for Temsirolimus utilized a 4-compartment model, accounting for saturable distribution to red blood cells and peripheral tissues. For sirolimus, a linear 2-compartment model was used, incorporating a dose factor. Various covariates, including demographic factors, clinical laboratory parameters, and disease conditions, were integrated into the PK modeling.

Disease type was found to influence Temsirolimus clearance. For instance, in a typical patient, clearance was 62.4 L/h in mantle cell lymphoma (MCL) and 92.1 L/h in breast cancer, compared to 112 L/h in other subjects. The apparent clearance of sirolimus was affected by the dose, whether it was a single or multiple administration, and body weight. Simulations for the 175/75-mg regimen in MCL indicated that while significant covariates were present, they resulted in only modest differences in blood exposures. Specifically, for the MCL (175/75-mg regimen), the Temsirolimus Cmax (peak concentration) at week 3 was 2574 ng/mL, and the sirolimus Ctrough (trough concentration) at week 6 was 10.7 ng/mL. Furthermore, the area under the curve (AUC) for the 75-mg maintenance arm was approximately 2.3-fold higher for Temsirolimus and approximately 3.5-fold higher for sirolimus compared to the respective values of the 25-mg arm.

Table 2: Temsirolimus and Sirolimus Pharmacokinetic Parameters in MCL (175/75-mg Regimen)

CompoundParameterValue
TemsirolimusCmax (Week 3)2574 ng/mL
SirolimusCtrough (Week 6)10.7 ng/mL

Table 3: Temsirolimus and Sirolimus AUC Ratios (75-mg vs 25-mg Maintenance Arm)

CompoundAUC Ratio (75-mg vs 25-mg)
Temsirolimus~2.3-fold higher
Sirolimus~3.5-fold higher

Integrated preclinical and clinical development strategies have been crucial, as exemplified in pancreatic cancer research. Here, Temsirolimus was administered to freshly generated pancreatic cancer xenografts, and tumor growth inhibition was meticulously assessed. These xenografts were thoroughly characterized at baseline using gene expression analysis and comparative genomic hybridization. The ongoing development of mTOR inhibitors, including Temsirolimus, continues to involve extensive preclinical and clinical investigations to elucidate their anti-tumor activity across a broad spectrum of cancer types.

Mechanisms of Resistance to Cci 779

Characterization of Intrinsic and Acquired Resistance Pathways to mTOR Inhibition

Resistance to mTOR inhibition can arise from various cellular adaptations and pre-existing molecular characteristics within tumor cells. These mechanisms allow cancer cells to bypass the therapeutic blockade of mTOR, leading to continued proliferation and survival.

Adaptive Responses and Bypass Signaling Mechanisms

Upon inhibition of mTORC1 by agents like Temsirolimus (B1684623), cancer cells can activate compensatory signaling pathways that counteract the drug's anti-cancer effects. A primary adaptive response involves the abolishment of negative feedback loops, which leads to the overactivation of critical survival pathways, notably the PI3K/AKT and RAS/RAF/MEK/MAPK pathways nih.gov.

One significant adaptive mechanism observed is the rewiring and activation of the ERK/MNK/eIF4E signaling pathway. This cascade enhances the protein translation of RNA polymerase II, subsequently increasing c-Myc gene expression. This allows cancer cells, such as leukemia cells, to maintain proliferation and evade mTOR-controlled protein synthesis even after prolonged exposure to mTOR inhibitors pnas.orgpnas.orgnih.gov.

Furthermore, matrix-attached cancer cells can exhibit resistance to PI3K/mTOR inhibition by upregulating cellular survival programs. These programs involve FOXO-regulated transcription and cap-independent translation, enabling cells to thrive despite the inhibition of the PI3K/mTOR pathway nih.gov. The upregulation of various receptor tyrosine kinases (RTKs), including Epidermal Growth Factor Receptor (EGFR), Hepatocyte Growth Factor (HGF)-triggered MET, Human Epidermal growth factor Receptor 2 (HER2), and Insulin-like Growth Factor 1 Receptor (IGF-1R), can also act as bypass mechanisms, activating downstream pro-survival signaling cascades nih.govplos.orgascopubs.orgjci.orgscientificarchives.comaacrjournals.org.

A critical feedback mechanism contributing to resistance is the activation of mTOR Complex 2 (mTORC2) and subsequently AKT, which can occur when mTORC1 is inhibited alone jci.orgmdpi.complos.orgresearchgate.net. This compensatory activation can restore cell survival signals, thereby limiting the effectiveness of mTORC1-specific inhibitors.

Genetic and Epigenetic Determinants of Resistance

Resistance to mTOR inhibitors is also influenced by inherent genetic alterations and dynamic epigenetic modifications within tumor cells.

Genetic Determinants: Genetic heterogeneity within tumors plays a significant role in resistance. Cancer cells may harbor pre-existing mutations that lead to mTORC1 overactivation or activate alternative pathways nih.gov. Specific genetic alterations identified include:

mTOR Mutations : Acquired resistance mutations in the FRB domain of mTOR have been reported in cancer cells exposed to rapamycin (B549165) or ATP-competitive mTOR inhibitors nih.gov.

PI3K/AKT Pathway Mutations : Mutations in genes such as PIK3CA (which encodes the p110α catalytic subunit of PI3K) and AKT1, or loss of the tumor suppressor gene PTEN, are frequently observed. These alterations lead to hyperactivation of the PI3K/AKT/mTOR pathway, promoting uncontrolled cell growth and resistance mdpi.comhematologyandoncology.netfrontiersin.orgmdpi.comexplorationpub.comaacrjournals.orgmdpi.com. PIK3CA mutations are particularly common in ER-positive breast cancers, contributing to endocrine resistance frontiersin.orgyuntsg.com.

RAS/RAF/MEK/MAPK Pathway Mutations : Genetic heterogeneity has also been reported for proteins belonging to pathways that activate mTORC1, such as the Ras/Raf/MEK/MAPK pathways nih.gov.

ESR1 Mutations : Mutations in the ESR1 gene, encoding the Estrogen Receptor alpha, can render the receptor constitutively active, leading to ligand-independent ER signaling and upregulation of mTORC1, thereby causing resistance to endocrine therapies yuntsg.com.

Epigenetic Determinants: Epigenetic modifications, which alter gene expression without changing the underlying DNA sequence, are increasingly recognized as contributors to mTOR inhibitor resistance.

DNA Methylation and Histone Acetylation : Aberrant DNA methylation and alterations in histone acetylation are associated with chemoresistance and can directly impact mTOR signaling pathways waocp.com.

MYC Upregulation : Upregulation of the MYC oncogene has been identified as a driver of mTOR inhibitor resistance, particularly in ER-positive breast cancers. This upregulation is mediated by an increased association of the BRD4 transcription factor with the MYC gene, highlighting a crucial epigenetic regulatory mechanism nih.govoncotarget.com.

Protein Arginine Methyltransferases (PRMTs) : Specific PRMTs, such as PRMT5, have been shown to confer therapeutic resistance to mTOR inhibition in glioblastoma, indicating their role in epigenetic modulation of drug response oaepublish.com.

Table 1: Key Genetic and Epigenetic Determinants of mTOR Inhibitor Resistance

Determinant TypeSpecific Gene/Protein/MechanismRole in Resistance

Molecular Players and Signaling Cascades Implicated in CCI-779 Resistance

Contributions of HIF, p53, MEK-ERK, Wnt, Autophagy, Membrane Transporters, Ferroptosis, and Non-coding RNAs to Resistance Phenotypes

Hypoxia-Inducible Factor (HIF): The mammalian target of rapamycin (mTOR) plays a critical role in regulating hypoxia-inducible factor-1α (HIF-1α) levels, particularly in renal cell carcinoma (RCC) wikipedia.org. Activation of mTOR's kinase activity can lead to increased synthesis of HIF-1α wikipedia.org. Resistance to CCI-779 may involve mechanisms that bypass or compensate for the inhibition of HIF-1α by mTOR, allowing continued tumor growth under hypoxic conditions.

MEK-ERK: The Raf/MEK/ERK pathway is a significant signaling cascade frequently targeted in cancer research researchgate.net. Activation of cytoprotective autophagy via the MEK/ERK pathway has been observed to counteract cell death induced by anti-cancer agents, particularly in liver cancer cells citeab.com. This suggests that an overactive MEK-ERK pathway could contribute to CCI-779 resistance by promoting pro-survival autophagy, thereby mitigating the drug's anti-proliferative effects.

Wnt: The Wnt/β-catenin pathway is increasingly recognized as a novel target in various cancers, including gliomas researchgate.net. While direct evidence linking Wnt pathway activation specifically to CCI-779 resistance phenotypes is less extensively documented in the provided information, its general role in cell proliferation, survival, and stemness could imply its involvement in acquired resistance mechanisms to mTOR inhibitors.

Autophagy: Autophagy, a cellular degradation process, plays a dual role in cancer, often contributing to drug resistance researchgate.net. Chemotherapeutic agents, including mTOR inhibitors, can induce a pro-survival form of autophagy in cancer cells, such as hepatocellular carcinoma (HCC) cells citeab.com. Temsirolimus itself has been shown to induce autophagy and apoptosis nih.gov. Aberrations in autophagy are linked to tumor drug resistance researchgate.net. Furthermore, autophagy induced by the downregulation of the AKT/mTOR signaling pathway can contribute to drug resistance citeab.com. Inhibiting this pro-survival autophagy can sensitize cancer cells to anti-cancer drugs and promote apoptosis citeab.com.

Membrane Transporters: Overexpression of certain membrane transporters, such as P-glycoprotein (P-gp1) and Multidrug Resistance Protein 1 (MRP1), can contribute to drug resistance. While CCI-779 has demonstrated the ability to reverse P-gp mediated drug resistance, this effect typically requires higher doses (e.g., 1 µg/ml) bidd.group. At clinically achievable concentrations, CCI-779 may not significantly inhibit growth in cells overexpressing P-gp1 or MRP1, indicating that these transporters can still confer resistance bidd.group.

Ferroptosis: Based on the provided search results, there is no specific information detailing the direct contribution of ferroptosis to CCI-779 resistance phenotypes.

Non-coding RNAs: Based on the provided search results, there is no specific information detailing the direct contribution of non-coding RNAs to CCI-779 resistance phenotypes.

Preclinical Strategies for Overcoming and Circumventing Resistance

Preclinical studies have explored various strategies to overcome or circumvent resistance to Temsirolimus, primarily through rational combination therapies.

Rational Design of Combination Therapies Targeting Resistance Nodes

Combination therapies aim to target multiple pathways or resistance nodes simultaneously to enhance efficacy and overcome acquired resistance.

Combination TherapyMechanism of Action / RationaleObserved Effect in Preclinical ModelsReference
CCI-779 + Interferon-gamma (IFN-γ)IFN-γ is a cytokine with potential therapeutic effects in TSC. Targeting multiple pathways.More effective than single agents in reducing tumor growth and improving survival in a mouse model of tuberous sclerosis complex (TSC), leading to decreased cell proliferation and increased cell death. citeab.com
CCI-779 + CetuximabCetuximab is an EGFR inhibitor. Resistant cells often exhibit increased EGFR activation.Sensitized resistant cells with increased EGFR activation. Combinations are useful for tumors with high EGFR/p-EGFR expression and/or acquired cetuximab resistance. hznu.edu.cnguidetopharmacology.orgnih.gov
CCI-779 + Perifosine (B1684339)Perifosine is an AKT inhibitor, targeting the PI3K/AKT/mTOR pathway.Caused cell cycle arrest and inhibited growth in various human cancer cell lines. Effectively decreased levels of pAKT and pS6RP in gliomas. tanlab.org
CCI-779 + Anti-estrogen therapyAnti-estrogens inhibit D-type cyclin production transcriptionally; mTOR inhibition decreases D-type cyclins translationally/via protein stability.Acted synergistically to inhibit proliferation of MCF-7 breast cancer cells. hznu.edu.cn

Reversal of Acquired Resistance to Concurrent Therapies (e.g., Cisplatin (B142131) and Cetuximab)

CCI-779 has shown promise in reversing acquired resistance to other commonly used chemotherapeutic agents.

Cisplatin: Cell lines that have developed acquired resistance to cisplatin have demonstrated increased sensitivity to CCI-779 hznu.edu.cnguidetopharmacology.org. CCI-779 has been shown to restore cisplatin sensitivity in cisplatin-resistant small cell lung cancer cell lines and in cell lines derived from patients who had failed cisplatin treatment bidd.group. Specifically, CCI-779 at a concentration of 0.03 µg/ml was able to completely reverse cisplatin resistance in certain cell lines bidd.group. At lower concentrations (e.g., 10 ng/ml), CCI-779 significantly enhanced the growth inhibition caused by cisplatin by 2.5- to 6-fold bidd.group.

Cetuximab: While cetuximab-resistant cells initially showed reduced sensitivity to CCI-779 monotherapy, these cells could be re-sensitized to CCI-779 through the blockade of EGFR, for instance, by combining CCI-779 with cetuximab itself hznu.edu.cnguidetopharmacology.org. This suggests a strategy where mTOR inhibition can be made more effective in the context of EGFR inhibitor resistance by re-introducing EGFR blockade.

Synergistic Interactions of Cci 779 in Combination Therapies

Theoretical Framework for Synergistic Therapeutic Strategies with CCI-779

The theoretical basis for combining CCI-779 with other therapeutic agents stems from the complex and often redundant nature of oncogenic signaling pathways. Cancer cells frequently exhibit elevated activity across multiple signal transduction pathways, leading to resistance when only a single pathway is targeted guidetopharmacology.org. The PI3K/Akt/mTOR pathway, which CCI-779 primarily inhibits, is a central regulator of cell growth and survival, integrating signals from various growth factors and nutrients fishersci.combidd.groupmims.comctdbase.org.

Combining CCI-779 with agents that target parallel or upstream pathways, or those that induce different forms of cellular stress, can lead to more comprehensive pathway inhibition and a lower apoptotic threshold idrblab.netguidetopharmacology.org. For instance, inhibiting mTOR with CCI-779 can reduce protein synthesis, which in turn leads to a rapid reduction in the expression of short-half-lived protective proteins, such as Mcl-1 and c-FLIP-s, thereby sensitizing cells to apoptosis guidetopharmacology.org. This multi-targeted approach can also help circumvent feedback activation loops and intrinsic or acquired resistance mechanisms that often emerge during monotherapy idrblab.net.

Preclinical Assessment of Combined Efficacy in In Vitro and In Vivo Models

Preclinical studies have extensively explored the synergistic potential of CCI-779 in combination with various therapeutic modalities, demonstrating enhanced anti-tumor effects in diverse cancer models.

Synergism with Other Targeted Molecular Agents (e.g., Epidermal Growth Factor Receptor Inhibitors)

The Epidermal Growth Factor Receptor (EGFR) signaling pathway is another crucial oncogenic pathway often hyperactivated in various cancers, and it exhibits significant crosstalk with the PI3K/Akt/mTOR pathway hznu.edu.cnnih.govnih.gov. Co-targeting these pathways with CCI-779 and EGFR inhibitors has shown synergistic anti-tumor activity.

For example, in head and neck squamous cell carcinoma (HNSCC) cell lines, the combination of CCI-779 with cetuximab, an anti-EGFR monoclonal antibody, augmented sensitivity to treatment. Specifically, EGFR-expressing HNSCC cell lines that were resistant to CCI-779 could be sensitized by the combination with a low dose of cetuximab, which itself showed minimal effect guidetopharmacology.org. This combinatorial approach led to decreased cell viability in these resistant cell lines guidetopharmacology.org. Similarly, the synergistic application of EGFR and mTOR inhibitors has been shown to significantly enhance anti-tumor efficacy, particularly in triple-negative breast cancer (TNBC) where EGFR overexpression frequently activates the PI3K/AKT/mTOR signaling pathway hznu.edu.cn.

Table 1: Synergistic Effects of CCI-779 with EGFR Inhibitors in Preclinical Models

Combination TherapyCancer ModelKey Finding (In Vitro)Reference
CCI-779 + CetuximabHNSCC cell lines (EGFR-expressing, CCI-779 resistant)Decreased cell viability; sensitized resistant cells guidetopharmacology.org
mTOR + EGFR InhibitorsTriple-Negative Breast CancerSignificantly enhanced anti-tumor efficacy hznu.edu.cn

Enhanced Efficacy with Conventional Therapeutic Modalities

CCI-779 has also demonstrated enhanced efficacy when combined with conventional cancer treatments such as radiotherapy and chemotherapy, suggesting its role as a potent sensitizing agent.

In experimental models of head and neck squamous cell carcinoma (HNSCC), the antitumor activity of radiotherapy was significantly enhanced when combined with CCI-779 wikipedia.org. This combination (CCI-779 + XRT) showed superior antitumor activity compared to conventional chemoradiotherapy with cisplatin (B142131) wikipedia.org. In FaDu xenograft mice, CCI-779 alone prolonged median survival time, and its combination with XRT further significantly increased survival wikipedia.org.

Table 2: Survival Data in HNSCC Xenograft Models (Median Survival Time)

Treatment GroupMedian Survival Time (days) in SCC40 XenograftsMedian Survival Time (days) in FaDu XenograftsReference
Control2719 wikipedia.org
Cisplatin + XRT38Not specified wikipedia.org
CCI-779 alone>4935 wikipedia.org
CCI-779 + XRT>49Significantly increased survival (P<0.05 vs. CCI-779 or XRT alone) wikipedia.org

Mechanistically, CCI-779 facilitated apoptotic cell death induced by radiation in tumor tissues, acting as a radiosensitizing agent. This was evidenced by an increase in cleaved PARP (poly-ADP ribose polymerase), a crucial early marker of apoptosis. For instance, in FaDu xenograft tumors, CCI-779 treatment alone increased cleaved PARP to 21%, and substantially augmented radiation-induced cleavage to 40% ingentaconnect.com.

Mechanistic Dissection of Synergistic Actions

The synergistic actions of CCI-779 in combination therapies are underpinned by its ability to comprehensively inhibit critical cellular pathways and modulate molecular crosstalk, leading to a more profound anti-tumor effect.

Comprehensive Pathway Inhibition and Crosstalk Modulation

CCI-779, as an allosteric mTOR inhibitor, primarily acts by binding to FKBP-12, which then interacts with mTORC1, thereby deterring its autophosphorylation and activation fishersci.comresearchgate.netwikipedia.org. This inhibition of mTORC1 impacts downstream translational regulators such as 4E-BP1 and p70S6 kinase, leading to decreased protein synthesis, cell cycle arrest, and reduced cell growth researchgate.netgoogle.comnih.gov.

The synergistic effects observed with other targeted agents, such as EGFR inhibitors, are often attributed to the extensive crosstalk between the PI3K/Akt/mTOR and MAPK/ERK signaling pathways guidetopharmacology.orghznu.edu.cnnih.govnih.gov. When CCI-779 inhibits mTOR, it can sometimes lead to feedback activation of upstream pathways, such as Akt or EGFR, which can limit its efficacy as a single agent idrblab.net. Combining CCI-779 with an EGFR inhibitor, for instance, can block these compensatory feedback loops, resulting in more complete and sustained inhibition of oncogenic signaling guidetopharmacology.orgidrblab.net. This dual inhibition can lead to a greater reduction in cell survival and proliferation compared to monotherapy guidetopharmacology.orgguidetopharmacology.org.

Furthermore, the inhibition of mTOR by CCI-779 can reduce the expression of short-half-lived anti-apoptotic proteins, such as Mcl-1 and c-FLIP-s, thereby lowering the apoptotic threshold of cancer cells and making them more susceptible to cell death induced by other agents guidetopharmacology.org. This is exemplified by the enhanced apoptotic cell death observed when CCI-779 is combined with radiation, as indicated by increased PARP cleavage ingentaconnect.com.

Simultaneous targeting of Akt and mTOR, as demonstrated with CCI-779 and perifosine (B1684339) in glioblastoma models, achieved significant down-regulation of the PI3K pathway, leading to decreased proliferation and increased cell death independent of PTEN status mims.com. CCI-779 also exhibits anti-angiogenic effects by decreasing the levels of hypoxia-inducible factor 1 alpha (HIF-1α) and vascular endothelial growth factor (VEGF) in tumors hznu.edu.cnresearchgate.net. Combinations can further enhance this anti-angiogenic activity, contributing to improved therapeutic outcomes researchgate.net.

Table 3: Mechanistic Impacts of CCI-779 in Combination Therapies

Combination ComponentMechanistic Impact of CCI-779Observed EffectReference
EGFR InhibitorsInhibition of mTORC1; blockage of feedback activation of upstream pathways (e.g., EGFR, Akt)Sensitization of resistant cells; comprehensive pathway inhibition; decreased cell viability guidetopharmacology.orgidrblab.netguidetopharmacology.org
RadiotherapyFacilitation of apoptotic cell death; inhibition of downstream mTOR targets (e.g., p70S6K, 4E-BP1)Increased cleaved PARP; enhanced radiosensitization ingentaconnect.com
Akt Inhibitors (e.g., Perifosine)Simultaneous inhibition of Akt and mTOR pathwaysSignificant down-regulation of PI3K pathway; decreased proliferation; increased cell death mims.com
General CombinationsReduction in synthesis of short-half-lived anti-apoptotic proteins (e.g., Mcl-1, c-FLIP-s)Lowered apoptotic threshold; enhanced cell killing guidetopharmacology.org
Decrease in HIF-1α and VEGF levelsAnti-angiogenic effects hznu.edu.cnresearchgate.net

Computational and Systems Biology Approaches in Cci 779 Research

In Silico Methodologies for Predicting CCI-779 Activity and Interactions

In silico methods, which utilize computational simulations and modeling, play a crucial role in predicting the activity and interactions of CCI-779. These approaches enable researchers to screen potential drug candidates, analyze binding affinities, and understand molecular dynamics without extensive laboratory work.

Molecular Docking and Dynamics Simulations for Target Engagement

Molecular docking and dynamics simulations are fundamental in silico techniques used to predict how CCI-779 interacts with its molecular targets, primarily the mechanistic target of rapamycin (B549165) (mTOR). Temsirolimus (B1684623), a derivative of sirolimus, binds with high affinity to FK506 binding protein-12 (FKBP-12), forming a complex that inhibits mTOR complex 1 (mTORC1) function guidetopharmacology.org.

Studies have employed molecular docking to investigate the binding of Temsirolimus to various proteins. For instance, in an in silico drug discovery study aimed at reversing multidrug resistance in cancer, Temsirolimus demonstrated promising binding energies against the P-glycoprotein (P-gp) transporter, with a ΔGbinding value of -102.9 kcal/mol. Molecular dynamics (MD) simulations further confirmed the energetic and structural stabilities of Temsirolimus in complex with the P-gp transporter over 100 ns simulations in an explicit membrane-water environment nih.gov.

Molecular docking has also been utilized to explore the interaction of Temsirolimus with carrier proteins such as human serum albumin (HSA) and human transferrin (hTF). For HSA, molecular docking revealed a binding energy of -12.9 kcal/mol, indicating strong interaction and suggesting the involvement of various residues in the binding process probes-drugs.org. Similarly, Temsirolimus binds to hTF with a binding constant of 3.2 × 10^4 M^-1 at 298 K, and molecular docking helped identify key residues involved in this interaction. These findings highlight the utility of molecular docking and MD simulations in characterizing the binding mechanisms and stability of CCI-779 with its targets and other biological molecules.

Interaction TargetMethodologyKey FindingBinding Energy / Constant
P-glycoprotein (P-gp)Molecular Docking & MD SimulationsPromising binding against P-gp transporter, indicating potential to reverse multidrug resistance.ΔGbinding = -102.9 kcal/mol nih.gov
Human Serum Albumin (HSA)Molecular DockingStrong interaction with HSA, suggesting involvement of various residues.-12.9 kcal/mol probes-drugs.org
Human Transferrin (hTF)Molecular DockingStrong interaction with hTF, identifying key binding residues.Binding Constant = 3.2 × 10^4 M^-1 at 298 K

Network Biology and Pathway Perturbation Analysis

Network biology and pathway perturbation analysis offer a systems-level view of how CCI-779 influences complex biological networks and signaling pathways. Temsirolimus primarily inhibits mTORC1, a key regulator of cell growth, proliferation, and survival guidetopharmacology.org. Its inhibition abrogates pathway-mediated cellular transcription and translation, leading to cell cycle arrest, antiangiogenesis, and apoptosis.

Research has shown that Temsirolimus treatment can downregulate genes involved in the sterol and cholesterol biosynthesis pathways, demonstrating its impact on metabolic pathways. Furthermore, the PI3K/AKT/mTOR pathway, which is highly dysregulated in various cancers, including renal cell carcinoma (RCC), is a primary target of Temsirolimus. Targeting mTOR with rapamycin, from which Temsirolimus is derived, can modulate lipid droplet formation and influence lipogenesis and lipolysis pathways.

Network analysis has also been applied to identify drugs targeting specific disease modules. For example, network proximity analysis identified Temsirolimus, along with everolimus (B549166) and pomalidomide, as drugs targeting a human cardiovascular calcification module. Experimental validation in human coronary artery smooth muscle cells confirmed the efficacy of these drugs in reducing vascular calcification, demonstrating the broad applicability of integrative network analytical approaches.

Pathway/NetworkEffect of CCI-779Research Finding
mTORC1 SignalingInhibitionAbrogates pathway-mediated cellular transcription and translation, leading to cell cycle arrest, antiangiogenesis, and apoptosis.
Sterol and Cholesterol BiosynthesisDownregulation of genesTemsirolimus treatment downregulates genes in these metabolic pathways.
PI3K/AKT/mTOR PathwayModulationInfluences lipid droplet formation and lipogenesis/lipolysis pathways in cancer cells.
Cardiovascular Calcification ModuleTargeting and ameliorationNetwork analysis identified Temsirolimus as a drug targeting this module, confirmed experimentally to reduce vascular calcification.

Application of Machine Learning and Artificial Intelligence in Identifying Predictive Biomarkers and Resistance Signatures

Machine learning (ML) and artificial intelligence (AI) are increasingly leveraged to identify predictive biomarkers and resistance signatures for cancer therapies, including those involving CCI-779. These computational methods can analyze large-scale datasets to uncover subtle patterns indicative of drug response or resistance.

For instance, a machine learning-driven solute carrier family prognostic signature (SLCFPS) was developed and validated for glioma. This signature correlated significantly with drug sensitivity to various small-molecule inhibitors, including Temsirolimus. Patients with lower SLCFPS expression demonstrated greater sensitivity to Temsirolimus, suggesting that SLCFPS may serve as a predictive biomarker for targeted therapies in glioma.

ApplicationML/AI ApproachKey OutcomeRelevance to CCI-779
Predictive Biomarker Discovery in GliomaMachine Learning (SLCFPS)Identified SLCFPS as a prognostic biomarker correlated with drug sensitivity.Lower SLCFPS expression predicts greater sensitivity to Temsirolimus.
Understanding Acquired ResistanceAI/ML models (general application)Potential to identify complex resistance mechanisms and predict patient outcomes.Temsirolimus resistance can involve activation of mTORC2/Akt, ERK, and STAT3 pathways.

Integrative Omics Data Analysis for Holistic Understanding of CCI-779 Effects

Integrative omics data analysis combines information from multiple molecular layers, such as genomics, transcriptomics, proteomics, and metabolomics, to provide a comprehensive and holistic understanding of CCI-779's effects on biological systems. This multi-omics approach allows for a deeper insight into disease pathogenesis and drug response.

For instance, platforms like iLINCS offer integrative web-based tools for analyzing omics data and signatures of cellular perturbations, enabling sophisticated omics signature analyses, mechanism of action analysis, and signature-driven drug repositioning. While specific detailed research findings on Temsirolimus using comprehensive multi-omics integration were not extensively detailed in the provided snippets, the general methodology is highly relevant. Such analyses can reveal how Temsirolimus treatment impacts gene expression, protein levels, and metabolic profiles concurrently, providing a more complete picture of its cellular effects and the compensatory mechanisms that may arise.

The integration of transcriptomics and proteomics profiles, for example, can detect genes with differential post-transcriptional regulation, offering a quantitative and sensitive way to identify genes subject to such regulation. This is critical for understanding the full scope of Temsirolimus's impact beyond just its primary target inhibition. Tools like iSODA further emphasize intuitive, interactive visualizations for single- and multi-omics data analysis, incorporating methods like Multi-Omics Factor Analysis (MOFA) and Similarity Network Fusion (SNF) for integrated insights.

Future Directions and Emerging Research Avenues for Cci 779

Identification of Novel Molecular Targets Beyond Canonical mTOR Pathway Components

While the primary action of CCI-779 is the inhibition of the mTORC1 complex through its binding with FKBP12, recent studies have uncovered molecular actions that extend beyond this canonical pathway. At clinically relevant low micromolar concentrations, CCI-779 can suppress the proliferation of a wide array of tumor cells through an FKBP12-independent mechanism. aacrjournals.orgcancer-research-network.com This "high-dose" effect involves the direct inhibition of mTOR kinase activity, leading to a profound repression of global protein synthesis. aacrjournals.org This discovery suggests that the therapeutic window and mechanisms of CCI-779 may be broader than previously understood, warranting further investigation into its dose-dependent effects on mTOR signaling.

Furthermore, research is beginning to shed light on the immunomodulatory effects of CCI-779, representing a significant departure from its role as a direct anti-proliferative agent. nih.govnih.gov Studies have shown that temsirolimus (B1684623) can exhibit both immunosuppressive and immunostimulatory properties. nih.gov It has been observed to significantly inhibit T-cell proliferation while also increasing the population of regulatory T cells (Tregs). nih.govnih.gov Conversely, it can enhance the activation and function of effector CD8 T cells and promote the development of memory CD8 T cells. nih.gov This dual functionality suggests a complex interaction with the tumor microenvironment, opening up novel therapeutic avenues, particularly in combination with immunotherapies like cancer vaccines. nih.gov The net effect observed in some preclinical models was an enhancement of anti-tumor immunity, suggesting that modulating the immune response is a novel aspect of CCI-779's action. nih.gov

Development and Validation of Predictive Preclinical Models with Enhanced Clinical Relevance

The translation of preclinical findings to clinical success is a major challenge in oncology drug development. To improve the predictive power of preclinical research for CCI-779, there is a growing emphasis on developing more sophisticated and clinically relevant models. Patient-derived xenograft (PDX) models, where tumor tissue from a patient is implanted into immunodeficient mice, are at the forefront of this effort. amegroups.cnaacrjournals.orgnih.govmdpi.com These models are considered superior to traditional cell-line xenografts because they better retain the genetic and cellular heterogeneity of the original human tumor. aacrjournals.orgmdpi.comnih.gov PDX models have been utilized to study the effects of temsirolimus and to identify factors that may predict response. amegroups.cnnih.gov For instance, studies using pancreatic cancer xenografts found that sensitivity to temsirolimus correlated with the activation of the PI3K/Akt/mTOR pathway, specifically the downstream marker p70S6K. nih.gov

Another promising avenue is the development of three-dimensional (3D) tumor organoids. mayo.edumedchemexpress.com These in vitro models are grown from patient tumor cells and can recapitulate aspects of the tumor architecture and microenvironment. medchemexpress.comyoutube.com Tumor organoid biobanks are being established to facilitate higher-throughput screening of drug sensitivity, which could help in personalizing treatment plans involving CCI-779. medchemexpress.com

Integral to the development of these models is the identification of predictive biomarkers. Research has shown that mutations within the mTOR pathway, such as in TSC1, TSC2, or MTOR itself, may be associated with an improved response to mTOR inhibitors. oaepublish.com Retrospective analysis of clinical trial data has also suggested that pretreatment levels of lactate (B86563) dehydrogenase (LDH) could predict how well poor-risk kidney cancer patients respond to temsirolimus. the-hospitalist.org The integration of these advanced models with robust biomarker discovery is crucial for designing more effective clinical trials and ultimately for guiding patient selection in the clinic. nih.govnih.govclinicaltrials.gov

Preclinical ModelKey FeaturesRelevance to CCI-779 Research
Patient-Derived Xenografts (PDX) Implantation of patient tumor tissue into immunodeficient mice; preserves tumor heterogeneity. aacrjournals.orgmdpi.comTesting efficacy, studying resistance, and identifying biomarkers of response to temsirolimus in a model that mimics patient tumors. amegroups.cnnih.gov
Tumor Organoids 3D in vitro cultures derived from patient tumor cells; recapitulates tumor architecture. medchemexpress.comyoutube.comHigh-throughput drug sensitivity screening to predict patient-specific responses to CCI-779. mayo.edumedchemexpress.com

Innovative Strategies for Mitigating and Circumventing Therapeutic Resistance

The development of therapeutic resistance is a significant obstacle in the long-term efficacy of CCI-779. aacrjournals.org A key mechanism of acquired resistance involves the activation of alternative signaling pathways, particularly through the mTORC2 complex, which is not effectively inhibited by first-generation mTOR inhibitors like temsirolimus. nih.govdovepress.comnih.gov This leads to the persistent phosphorylation and activation of Akt and MAPK, promoting cell survival despite mTORC1 blockade. nih.gov

To counter this, several innovative strategies are being explored:

Combination Therapies: Combining CCI-779 with inhibitors of other signaling pathways is a primary strategy. Preclinical studies have shown that combining temsirolimus with MEK inhibitors (like trametinib) can enhance radiosensitivity in lung cancer models. iiarjournals.org Another approach is to combine it with autophagy inhibitors, such as hydroxychloroquine (B89500), based on the rationale that inhibiting mTOR induces a protective autophagy that can be blocked to enhance cell death. portlandpress.com Furthermore, combining temsirolimus with a deubiquitylating enzyme inhibitor, bAP15, has shown potential to overcome resistance in renal cell carcinoma models. aacrjournals.orgresearchgate.net However, combination therapies must be carefully evaluated, as a phase I study combining temsirolimus with sunitinib (B231) was terminated due to dose-limiting toxicities. nih.gov

Next-Generation mTOR Inhibitors: The limitations of first-generation compounds have spurred the development of new classes of mTOR inhibitors.

Second-generation mTOR inhibitors , also known as mTOR kinase inhibitors (TORKi), are designed to block the kinase activity of mTOR directly, thereby inhibiting both mTORC1 and mTORC2 complexes. dovepress.comtargetedonc.com Agents like sapanisertib (B612132) have shown efficacy in preclinical models, including those resistant to first-generation inhibitors like everolimus (B549166). amegroups.cnaacrjournals.org

Third-generation mTOR inhibitors represent a novel approach to overcoming resistance mutations. frontiersin.org These bivalent inhibitors, such as RapaLink-1, are engineered to bind to two distinct pockets on the mTOR protein. dovepress.comtargetedonc.comfrontiersin.org This dual-binding mechanism allows them to effectively inhibit mTOR mutants that are resistant to both first- and second-generation inhibitors. frontiersin.orgnih.gov

StrategyMechanismExample Compound(s)
Combination Therapy Simultaneously targeting multiple pathways to prevent escape mechanisms.Trametinib (MEK inhibitor), Hydroxychloroquine (Autophagy inhibitor), bAP15 (DUB inhibitor). aacrjournals.orgiiarjournals.orgportlandpress.com
Second-Generation Inhibitors (TORKi) ATP-competitive inhibitors that block both mTORC1 and mTORC2. dovepress.comtargetedonc.comSapanisertib (MLN0128), Vistusertib (AZD2014). amegroups.cntargetedonc.com
Third-Generation Inhibitors Bivalent drugs that overcome resistance mutations by binding to two mTOR sites. frontiersin.orgnih.govRapaLink-1. dovepress.comtargetedonc.com

Interdisciplinary Research Approaches for Comprehensive CCI-779 Investigation

Understanding the complex role of the mTOR pathway and the multifaceted effects of CCI-779 requires a convergence of disciplines. Systems biology, which integrates computational and mathematical modeling with experimental biology, is emerging as a powerful tool. nih.govdrugtargetreview.comnih.govyoutube.com This approach allows researchers to create models of the intricate mTOR signaling network, helping to decipher how feedback loops contribute to drug resistance and to predict how the network will respond to inhibitors like CCI-779. drugtargetreview.comyoutube.com By analyzing large 'omics' datasets (genomics, proteomics, metabolomics), systems biology can help identify novel drug targets and predictive biomarkers for therapeutic response. nih.govdrugtargetreview.comresearchgate.net

The intersection of immunology and oncology is also critical for a comprehensive investigation of CCI-779. As evidence of its immunomodulatory properties grows, understanding how temsirolimus affects the dialogue between tumor cells and immune cells within the tumor microenvironment is paramount. nih.govnih.gov This involves studying its impact on various immune cell populations, such as T cells and dendritic cells, and exploring its potential synergy with immune checkpoint inhibitors and other immunotherapies. nih.gov This interdisciplinary approach, combining molecular biology, immunology, and computational biology, will be essential to fully exploit the therapeutic potential of CCI-779 and to develop more effective, personalized cancer treatments.

Q & A

How to formulate a FINER-compliant research question for this compound studies?

  • Methodological Answer : Apply the FINER criteria:
  • Feasible : Use PTEN-null patient-derived organoids for translational relevance.
  • Novel : Investigate this compound’s impact on tumor-infiltrating lymphocytes (TILs).
  • Ethical : Exclude non-validated in silico predictions without experimental confirmation.
  • Relevant : Align with NIH priorities for mTOR-targeted therapies .

Q. What validation steps are required when proposing this compound as a radiosensitizer?

  • Methodological Answer : Perform clonogenic survival assays with ionizing radiation (2–10 Gy). Measure DNA damage repair kinetics (γH2AX foci quantification). Validate in orthotopic models with longitudinal PET-CT imaging for tumor metabolism .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.